molecular formula C10H12Cl2O B14293843 5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one CAS No. 116073-12-2

5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one

Cat. No.: B14293843
CAS No.: 116073-12-2
M. Wt: 219.10 g/mol
InChI Key: CRHASBUSGVWLLT-UHFFFAOYSA-N
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Description

5,5-Dichloro-6-cyclopropyl-6-methylspiro[23]hexan-4-one is a chemical compound with the molecular formula C₆H₆Cl₂O It is characterized by a spirocyclic structure, which includes a cyclopropyl group and two chlorine atoms attached to the hexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with chlorine in the presence of a catalyst. The reaction conditions typically include:

    Temperature: Moderate temperatures (e.g., 25-50°C)

    Catalyst: Lewis acids such as aluminum chloride (AlCl₃)

    Solvent: Non-polar solvents like dichloromethane (CH₂Cl₂)

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where cyclopropylmethyl ketone is chlorinated under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted spirohexanones with various functional groups.

Scientific Research Applications

5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibition properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes related to specific biological functions.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dichlorospiro[2.3]hexan-4-one
  • 6-Cyclopropyl-6-methylspiro[2.3]hexan-4-one
  • 5,5-Dichloro-6-methylspiro[2.3]hexan-4-one

Uniqueness

5,5-Dichloro-6-cyclopropyl-6-methylspiro[23]hexan-4-one is unique due to its specific combination of structural features, including the presence of both cyclopropyl and dichloro groups

Properties

CAS No.

116073-12-2

Molecular Formula

C10H12Cl2O

Molecular Weight

219.10 g/mol

IUPAC Name

5,5-dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one

InChI

InChI=1S/C10H12Cl2O/c1-8(6-2-3-6)9(4-5-9)7(13)10(8,11)12/h6H,2-5H2,1H3

InChI Key

CRHASBUSGVWLLT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CC2)C(=O)C1(Cl)Cl)C3CC3

Origin of Product

United States

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